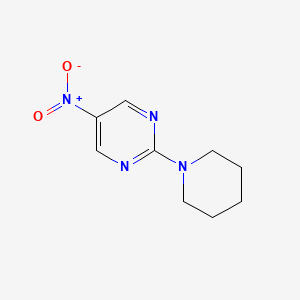

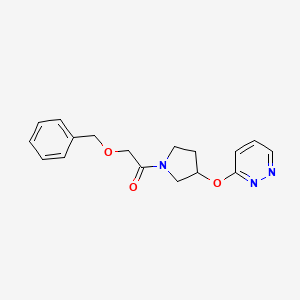

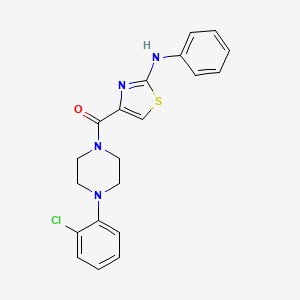

5-Nitro-2-(piperidin-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-(piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C9H12N4O2 and its molecular weight is 208.221. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Importance of Hybrid Catalysts in Pyrimidine Synthesis

Pyrimidine derivatives, like the one in 5-Nitro-2-(piperidin-1-yl)pyrimidine, are crucial for pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. These compounds, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, are widely applicable and have been the focus of intensive investigations. The synthesis of these derivatives, especially substituted pyrano[2,3-d]pyrimidin-2-one (thiones) and pyrano[2,3-d]pyrimidindione (2-thiones) derivatives, is conducted through a one-pot multicomponent reaction. This process employs a variety of hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. The development of these catalysts from 1992 to 2022 has significantly contributed to the synthesis of pyrimidine scaffolds, paving the way for the development of lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Functional Groups in Antidepressants

The structure and functional groups of molecules like this compound are significant in the development of antidepressants. The presence of functional groups such as piperazine, piperidine, and pyrimidine in these molecules is crucial. These groups are often found in drugs targeting the 5-HT1A receptor, a key protein in the brain's serotonin system. The regulation of this receptor is closely linked to depression and responses to antidepressants. Notably, most drugs targeting the 5-HT1A receptor, whether in the market or in clinical trials, contain these functional groups, indicating their importance in the activity of the compounds (Wang et al., 2019).

Pyrimidines as Anti-Inflammatory Agents

Pyrimidines, including derivatives similar to this compound, exhibit a range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The detailed structure–activity relationships (SARs) of numerous pyrimidines have been studied, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Mecanismo De Acción

While the mechanism of action for 5-Nitro-2-(piperidin-1-yl)pyrimidine specifically is not available, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety information for 5-Nitro-2-(piperidin-1-yl)pyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Propiedades

IUPAC Name |

5-nitro-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)8-6-10-9(11-7-8)12-4-2-1-3-5-12/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMJEQQVWJLRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)

![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)

![(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B2542165.png)